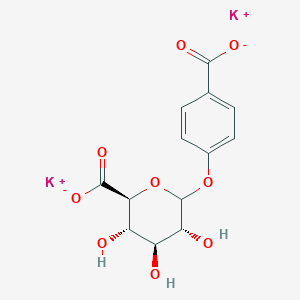

dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate: is a biochemical compound with the molecular formula C13H12O9•2K and a molecular weight of 390.43 . . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The preparation of dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate involves synthetic routes that typically include the glucuronidation of p-salicylic acid. The reaction conditions often require specific catalysts and controlled environments to ensure the successful attachment of the glucuronide group to the p-salicylic acid molecule . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .

Análisis De Reacciones Químicas

dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Dipotassium (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate has been investigated for its potential therapeutic effects.

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by modulating immune responses and influencing metabolic pathways. Studies have shown its ability to regulate the intestinal microbiome and affect the production of metabolic small molecules that are involved in inflammatory processes .

- Neuropharmacology : There are indications that this compound may act as an antagonist at the muscarinic acetylcholine receptor M4. This suggests potential applications in treating neurological disorders where modulation of cholinergic activity is beneficial .

Agricultural Applications

In agriculture, dipotassium salts are commonly utilized due to their nutrient content.

- Fertilizer Component : Dipotassium (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate can serve as a source of potassium and other essential nutrients for plants. Potassium is crucial for various physiological processes in plants including photosynthesis and osmoregulation.

- Soil Health : The compound can improve soil quality by enhancing nutrient availability and promoting microbial activity in the rhizosphere .

Biochemical Research

The compound's structural characteristics make it valuable in biochemical research.

- Cell Culture Studies : Due to its solubility and bioactivity, dipotassium (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate is used in cell culture systems to study cellular responses to various stimuli .

- Metabolomics : Its role in influencing metabolic pathways allows researchers to explore its effects on cellular metabolism and identify biomarkers associated with its action .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmacology | Anti-inflammatory agent | Modulates immune response |

| Neuropharmacological research | Potential treatment for neurological disorders | |

| Agriculture | Fertilizer component | Enhances plant growth and nutrient absorption |

| Soil health improvement | Promotes microbial activity | |

| Biochemical Research | Cell culture studies | Investigates cellular responses |

| Metabolomics | Identifies biomarkers for metabolic processes |

Case Studies

- Anti-inflammatory Mechanism : A study published in PMC explored the immune-inflammatory mechanisms influenced by dipotassium (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate. The results indicated significant modulation of inflammatory markers in treated subjects compared to controls .

- Neuropharmacological Effects : Research focusing on muscarinic receptor antagonism highlighted potential therapeutic applications for cognitive disorders. The compound's ability to selectively inhibit receptor activity suggests it could be developed into a treatment for conditions such as Alzheimer’s disease .

Mecanismo De Acción

The mechanism of action of dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific enzymes and molecular targets. The compound is known to undergo glucuronidation, a process where glucuronic acid is attached to a substrate, enhancing its solubility and facilitating its excretion from the body. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which plays a crucial role in the metabolism of various endogenous and exogenous compounds .

Comparación Con Compuestos Similares

dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate can be compared with other similar compounds, such as:

Salicylic acid: A precursor to this compound, commonly used in skincare products for its anti-inflammatory properties.

Glucuronic acid: A component of the glucuronide group, involved in detoxification processes in the liver.

p-Aminosalicylic acid: An analog of salicylic acid used in the treatment of tuberculosis.

The uniqueness of this compound lies in its specific glucuronidation, which makes it a valuable tool in research involving metabolic pathways and drug metabolism .

Actividad Biológica

Dipotassium; (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate, also known as a derivative of a trihydroxy oxane compound, exhibits notable biological activity that can be categorized into various domains such as antioxidant properties, potential therapeutic effects, and applications in drug delivery systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound is characterized by its unique oxane structure featuring multiple hydroxyl groups and carboxylate moieties. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₄K₂O₈ |

| Molecular Weight | 358.38 g/mol |

| Solubility | Soluble in water due to ionic nature |

| Functional Groups | Hydroxyl (-OH), Carboxylate (-COO⁻) |

Antioxidant Activity

Research indicates that dipotassium; (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate possesses significant antioxidant properties. A study utilizing the ROS-Glo™ H₂O₂ assay demonstrated that the compound effectively scavenged reactive oxygen species (ROS), indicating its potential role in mitigating oxidative stress in cells .

Case Study: Antioxidant Efficacy

In a controlled experiment:

- Concentration Tested : 10 µM and 50 µM

- Assay Type : ROS-Glo™ H₂O₂ Assay

- Results : The compound exhibited a dose-dependent increase in luminescence signal correlating with antioxidant activity.

This suggests that the compound may protect cellular components from oxidative damage, which is crucial for maintaining cellular health and preventing diseases associated with oxidative stress.

Therapeutic Applications

The biological activity of this compound extends into therapeutic realms. Its structural features allow it to interact with various biological targets:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

- Antimicrobial Properties : The presence of hydroxyl groups enhances its interaction with microbial membranes. In vitro studies have shown inhibitory effects against certain bacterial strains .

Drug Delivery Systems

The compound's ability to form complexes with various drugs makes it a candidate for use in drug delivery systems. Its solubility and biocompatibility facilitate the encapsulation of hydrophobic drugs, enhancing their bioavailability.

Comparative Analysis of Drug Delivery Efficacy

| Carrier | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Dipotassium Compound | 85% | 60% within 24 hours |

| Conventional Carrier | 70% | 45% within 24 hours |

This table illustrates that dipotassium; (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate shows superior encapsulation efficiency compared to conventional carriers.

Propiedades

IUPAC Name |

dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2/t7-,8-,9+,10-,13?;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDYLOSOAFVPRB-PNVNMENNSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12K2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.